molecular formula C15H17NO4 B14313649 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one CAS No. 110434-79-2

5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one

Katalognummer: B14313649
CAS-Nummer: 110434-79-2
Molekulargewicht: 275.30 g/mol
InChI-Schlüssel: JCNGFPFEZBADLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The presence of both oxygen and nitrogen atoms in the spiro ring system imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one typically involves multi-step organic reactions. One common synthetic route includes the reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and anhydrous solvents to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(Benzyloxy)-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one is unique due to the presence of the benzyloxy group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and therapeutic agents.

Eigenschaften

CAS-Nummer

110434-79-2

Molekularformel

C15H17NO4

Molekulargewicht

275.30 g/mol

IUPAC-Name

5-phenylmethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one

InChI

InChI=1S/C15H17NO4/c17-14-19-15(9-5-2-6-10-15)13(16-20-14)18-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2

InChI-Schlüssel

JCNGFPFEZBADLP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CC1)C(=NOC(=O)O2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.